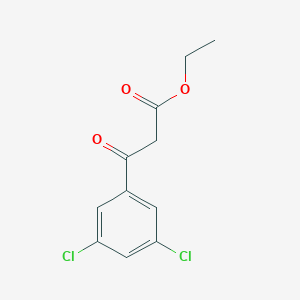
5-(Methylsulfonyl)-2-thiophenecarbaldehyde
説明
5-(Methylsulfonyl)-2-thiophenecarbaldehyde is a useful research compound. Its molecular formula is C6H6O3S2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorescent Derivatization Reagent
5-(4-Pyridyl)-2-thiophenecarbaldehyde, a related compound, has been used as a fluorescent derivatization reagent for the determination of primary alkylamines. This method involves a combination of precolumn derivatization and postcolumn hydrolysis, achieving a detection limit of about 0.1 pmol for amines (Nakajima, Yamamoto, & Hara, 1990).
Nonlinear Optical Materials
Conjugated thiophene compounds containing methylsulfonyl have been synthesized for use in nonlinear optical materials. These compounds exhibit efficient second-order optical nonlinearities, high thermal stability, and good transparency, making them suitable for applications in this field (Chou et al., 1996).
Synthetic Applications in Organic Chemistry
2-Thiophenecarbaldehyde and its derivatives, including 5-(Methylsulfonyl)-2-thiophenecarbaldehyde, have been used in various coupling reactions promoted by samarium diiodide. These reactions are significant for synthetic applications in organic chemistry, particularly in the synthesis of furans, butenolides, and thiophene-fused polycyclic compounds (Yang & Fang, 1999).
Antibacterial Properties
Sulfone derivatives of thiophene, including methylsulfonyl analogs, have been studied for their antibacterial properties against gram-negative and gram-positive organisms. Although less active than nitrofuran derivatives, their potential as antibacterial agents has been explored (Ekström, Ovesson, & Pring, 1975).
Molecular and Crystal Structure Analysis
The molecular and crystal structure of stable thiophene derivatives, including those with methylsulfonyl groups, has been studied. Such research provides insights into the electronic structure and stability of these molecules, which is crucial for their application in various chemical and material science fields (Krayushkin et al., 1993).
Radical Relay Strategy in Organic Synthesis
A radical relay strategy involving 3-(methylsulfonyl)benzo[b]thiophenes demonstrates the application of methylsulfonyl thiophenes in organic synthesis. This method, which involves photocatalysis and sulfur dioxide, highlights the versatility of methylsulfonyl thiophenes in synthetic chemistry (Gong et al., 2019).
作用機序
Target of Action
It’s worth noting that compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, Methylsulfonylmethane (MSM), another sulfur-containing compound, has been shown to reduce oxidative stress and inflammation . It’s possible that 5-(Methylsulfonyl)-2-thiophenecarbaldehyde may have similar interactions with its targets, leading to changes in cellular function.
Biochemical Pathways
For instance, microbial resistance to arsenic can accompany with oxidation, reduction, or methylation of arsenic . The relevant genes are often plasmid borne but can also be found in the chromosome of the bacteria. Various operons, gene products, and biochemical pathways are involved in biotransformation of arsenic .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For example, MSM has been shown to protect muscles from damage by reducing the amount of oxidative stress damage incurred through exercise .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which involves organoboron reagents, is known to be influenced by the reaction conditions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
将来の方向性
The future directions for research on “5-(Methylsulfonyl)-2-thiophenecarbaldehyde” would depend on its potential applications. If it shows promise in areas like pharmaceuticals or materials science, future research could involve more detailed studies on its properties, synthesis methods, and potential uses .
特性
IUPAC Name |
5-methylsulfonylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQYRHNJVSDOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609148 | |
| Record name | 5-(Methanesulfonyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177194-34-2 | |
| Record name | 5-(Methanesulfonyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50609148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


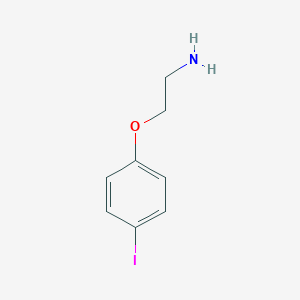
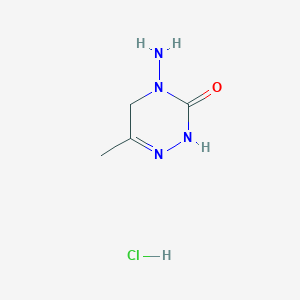

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)



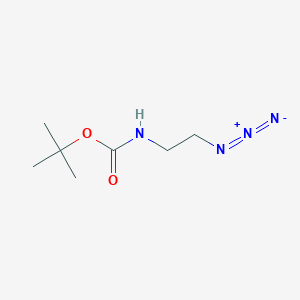

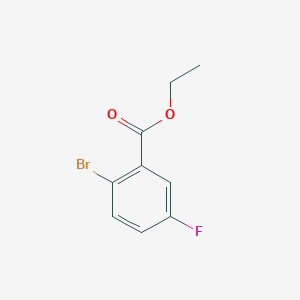
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)
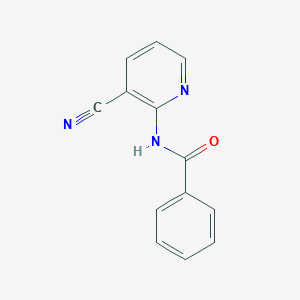
![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)
